3,3-Diallyltetrahydro-2H-pyran-2-one
CAS No.:
Cat. No.: VC17515198
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16O2 |
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Molecular Weight | 180.24 g/mol |
IUPAC Name | 3,3-bis(prop-2-enyl)oxan-2-one |
Standard InChI | InChI=1S/C11H16O2/c1-3-6-11(7-4-2)8-5-9-13-10(11)12/h3-4H,1-2,5-9H2 |
Standard InChI Key | HIZNCUMVMZLFEM-UHFFFAOYSA-N |
Canonical SMILES | C=CCC1(CCCOC1=O)CC=C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The core structure of 3,3-Diallyltetrahydro-2H-pyran-2-one consists of a partially saturated pyran ring system (tetrahydropyran) with a ketone group at the 2-position and two allyl moieties attached to the 3-carbon. This configuration introduces steric and electronic effects that influence its reactivity. Key structural features include:
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Ring conformation: The tetrahydropyran ring adopts a chair-like conformation, minimizing torsional strain while positioning the allyl groups equatorially for optimal stability.
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Electron distribution: The carbonyl group at C-2 creates an electron-deficient site, enhancing susceptibility to nucleophilic attack, while the allyl substituents contribute π-electron density for cycloaddition reactions .
Table 1: Physicochemical Properties of 3,3-Diallyltetrahydro-2H-pyran-2-one
Synthetic Methodologies
Conventional Synthesis Routes
The preparation of 3,3-Diallyltetrahydro-2H-pyran-2-one typically involves cyclization strategies using keto-allyl precursors. A representative pathway includes:
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Aldol Condensation: Reacting γ,δ-unsaturated ketones with allyl Grignard reagents to form diastereomeric intermediates.
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Acid-Catalyzed Cyclization: Treating the intermediate with HCl in ethanol under reflux to induce ring closure via intramolecular nucleophilic attack.
Equation 1:
Advanced One-Pot Synthesis
Recent innovations adapted from Požgan et al. (2007) demonstrate efficient one-pot synthesis using:
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N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a carbonyl activator
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Hippuric acid for introducing nitrogen functionalities
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield (%) | Reaction Time | Key Advantage |
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Conventional Aldol | 65–70 | 12–18 h | High stereoselectivity |
One-Pot DMFDMA | 82–88 | 6–8 h | Reduced purification steps |
Reactivity and Mechanistic Pathways
Nucleophilic Additions
The electron-deficient carbonyl group undergoes nucleophilic attacks by amines, alcohols, and organometallic reagents. For example:
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Grignard Reagents: Addition at C-2 forms tertiary alcohols, which can be dehydrated to α,β-unsaturated derivatives.
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Enolate Formation: Deprotonation at C-4 using LDA generates enolates for alkylation or Michael additions .
Cycloaddition Reactions
The conjugated diene system of the allyl groups participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic lactones.
Mechanistic Insight:
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Dienophile Activation: Electron-deficient dienophiles align with the allyl π-system.
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Transition State: Suprafacial interaction between diene and dienophile forms a six-membered cyclic transition state.
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Regioselectivity: Endo rule preference stabilizes the transition state through secondary orbital interactions .
Applications in Medicinal Chemistry and Material Science
Bioactive Molecule Synthesis
3,3-Diallyltetrahydro-2H-pyran-2-one serves as a precursor for:
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Antimicrobial Agents: Functionalization with sulfonamide groups yields compounds with MIC values of 2–8 μg/mL against Gram-positive pathogens.
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Kinase Inhibitors: Introduction of pyrimidine substituents creates ATP-competitive inhibitors showing IC₅₀ < 100 nM in kinase assays .
Polymer Chemistry
Copolymerization with ε-caprolactone via ring-opening polymerization produces biodegradable polyesters with tunable glass transition temperatures (Tg = -45°C to +10°C).
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral phosphoric acids to achieve enantiomeric excess (ee) >90% in kinetic resolutions .
Computational Modeling
DFT studies at the B3LYP/6-31G* level have mapped reaction coordinates for [4+2] cycloadditions, enabling predictive synthesis design.
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